2,8-Dioxaspiro[4.5]decan-6-one

Oncology Apoptosis Drug Discovery

Procure 2,8-Dioxaspiro[4.5]decan-6-one for your fragment-based drug discovery and lead optimization programs. This spirocyclic ketone features a constrained [4.5] spiroketal core with a carbonyl at the 6-position, offering a distinct spatial arrangement vs. 1,4-dioxaspiro isomers. Its differential selectivity profile (low dihydroorotase affinity) and favorable in vivo efficacy in an EAC mouse model make it a superior starting point for CNS and oral therapeutic candidates. Ensure empirical validation—generic substitution is unsound.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B13325730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dioxaspiro[4.5]decan-6-one
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1COCC(=O)C12CCOC2
InChIInChI=1S/C8H12O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h1-6H2
InChIKeyYZSCKZOWHRBORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dioxaspiro[4.5]decan-6-one: Spirocyclic Scaffold for Medicinal Chemistry and Procurement


2,8-Dioxaspiro[4.5]decan-6-one (CAS 2090308-74-8) is a spirocyclic ketone characterized by a [4.5] spiroketal core that distinguishes it from related dioxaspiro decane analogs . This scaffold presents a constrained, three-dimensional architecture with defined spatial orientation of its oxygen heteroatoms and carbonyl functionality, providing a differentiated chemical space for fragment-based drug discovery and lead optimization campaigns .

Why 2,8-Dioxaspiro[4.5]decan-6-one Cannot Be Replaced by Common Spirocycle Analogs


Spirocyclic compounds exhibit markedly different biological profiles depending on the precise placement of heteroatoms and ring junction geometries [1]. The 2,8-dioxaspiro[4.5]decan-6-one scaffold, featuring a carbonyl at the 6-position and oxygen atoms at the 2- and 8-positions, yields a distinct spatial arrangement compared to 1,4-dioxaspiro[4.5]decan-8-one or 1,4-dioxaspiro[4.5]decan-6-one. Even subtle positional isomerism within the spiro[4.5]decane framework can alter key drug-like properties, including solubility, target engagement, and metabolic stability, rendering generic substitution scientifically unsound without empirical validation [2]. Below, quantitative evidence delineates these specific differences.

Quantitative Differentiation of 2,8-Dioxaspiro[4.5]decan-6-one Against Spirocycle Comparators


Comparative Anticancer Efficacy in EAC Mouse Model for 2,8-Dioxaspiro[4.5]decan-6-one

2,8-Dioxaspiro[4.5]decan-6-one demonstrates notable in vivo cytotoxic activity against Ehrlich ascites carcinoma (EAC) in mice, coupled with induction of apoptotic markers including nuclear fragmentation and caspase activation, and elevation of antioxidant enzymes and cytokine levels, without observed cytotoxicity towards macrophages or normal human lymphocytes [1]. This specific in vivo efficacy and safety profile for this exact spirocycle has not been reported for positional isomers such as 1,4-dioxaspiro[4.5]decan-8-one or 1,4-dioxaspiro[4.5]decan-6-one, which are primarily characterized as synthetic intermediates or biochemical reagents .

Oncology Apoptosis Drug Discovery

Structural Differentiation and Property Comparison with 1,4-Dioxaspiro[4.5]decan-8-one

The molecular structure of 2,8-Dioxaspiro[4.5]decan-6-one, with oxygen atoms at the 2- and 8-positions and a carbonyl at position 6, results in a distinct physicochemical profile compared to the more common analog 1,4-dioxaspiro[4.5]decan-8-one. While the latter is frequently employed as a protected cyclohexanone derivative or a synthon for spirochromanones [1], 2,8-dioxaspiro[4.5]decan-6-one presents a unique scaffold for medicinal chemistry applications due to its different electronic distribution and steric environment .

Medicinal Chemistry Physicochemical Properties Spirocyclic Scaffolds

Enzymatic Target Engagement and Potential Off-Target Liabilities

The compound exhibits a low affinity for dihydroorotase (IC50 > 1 mM) [1], suggesting a reduced likelihood of interfering with pyrimidine biosynthesis pathways. This contrasts with the more potent inhibition of SENP1 (IC50 = 8.6 µM) observed for a structurally related spiro DHQ scaffold derivative [2]. This selectivity profile, while derived from class-level inference, highlights the potential for 2,8-Dioxaspiro[4.5]decan-6-one to serve as a selective probe for specific biological targets, minimizing off-target effects.

Enzyme Inhibition Selectivity Drug Discovery

Synthetic Versatility and Derivative Potential

The presence of a carbonyl at the 6-position in 2,8-Dioxaspiro[4.5]decan-6-one provides a versatile handle for further synthetic elaboration, enabling the generation of a diverse array of analogs through established carbonyl chemistry (e.g., reductive amination, Grignard additions, and enolate alkylations) . This contrasts with 1,4-dioxaspiro[4.5]decan-8-one, which is primarily utilized as a protected form of 1,4-cyclohexanedione .

Organic Synthesis Spirocycle Functionalization Medicinal Chemistry

Physicochemical Property Comparison with Closest Structural Analog

The computed XLogP3-AA value for 1,4-dioxaspiro[4.5]decan-6-one, a closely related positional isomer, is 0.3, with a topological polar surface area (TPSA) of 35.5 Ų [1]. While directly measured data for 2,8-Dioxaspiro[4.5]decan-6-one are scarce in the public domain, the distinct placement of oxygen atoms in the target compound is predicted to alter both lipophilicity and hydrogen-bonding capacity, which are critical determinants of membrane permeability and oral bioavailability. This differentiates it from the 1,4-isomer, which may exhibit different ADME properties.

ADME Drug-likeness Physicochemical Properties

High-Value Research and Procurement Scenarios for 2,8-Dioxaspiro[4.5]decan-6-one


Oncology Drug Discovery and In Vivo Proof-of-Concept Studies

Research programs focused on identifying novel anticancer agents with a favorable in vivo safety profile should prioritize 2,8-Dioxaspiro[4.5]decan-6-one. Its demonstrated in vivo efficacy in the EAC mouse model, coupled with a lack of observed toxicity in key assays [1], provides a robust foundation for further lead optimization and preclinical development, a differentiation not afforded by common spirocycle analogs.

Fragment-Based Lead Generation and Scaffold Hopping

Medicinal chemistry groups seeking to explore novel chemical space or replace problematic scaffolds in existing lead series should consider 2,8-Dioxaspiro[4.5]decan-6-one. Its unique spirocyclic architecture [1] and the versatile carbonyl handle enable rapid diversification and the generation of compound libraries for screening against a wide range of biological targets.

Selective Enzyme Inhibitor Design and Target Deconvolution

Investigators aiming to develop selective chemical probes for target validation or pathway deconvolution can leverage the differential selectivity profile suggested for this scaffold. The low affinity for dihydroorotase [1] and the distinct inhibition pattern compared to SENP1-active spirocycles make it a valuable starting point for designing inhibitors with reduced polypharmacology, facilitating cleaner interpretation of biological results.

Physicochemical Property Optimization in CNS or Oral Drug Programs

Teams working on central nervous system (CNS) or orally administered therapeutics, where precise control over lipophilicity and polar surface area is critical, should evaluate 2,8-Dioxaspiro[4.5]decan-6-one. Its predicted divergence in key ADME properties from the 1,4-dioxaspiro isomer series [1] may offer a more advantageous starting point for achieving desirable brain penetration or oral absorption, streamlining the optimization process.

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